molecular formula C7H10N2S B1394104 Cyclopropyl(1,3-thiazol-2-yl)methanamine CAS No. 1211514-70-3

Cyclopropyl(1,3-thiazol-2-yl)methanamine

Cat. No. B1394104
M. Wt: 154.24 g/mol
InChI Key: VPWQNPNTMBITDU-UHFFFAOYSA-N
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Description

Cyclopropyl(1,3-thiazol-2-yl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a cyclopropyl and thiazole ring. Cyclopropyl(1,3-thiazol-2-yl)methanamine has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Enantioselective Synthesis and Derivative Applications

Cyclopropyl(1,3-thiazol-2-yl)methanamine and its derivatives are used in enantioselective synthesis, particularly in the formation of conformationally restricted homophenylalanine analogs. This process involves cyclopropanation and subsequent steps to yield optically pure methanamines, which are valuable in chemical synthesis (Demir et al., 2004).

Multi-component Chemical Synthesis

This compound plays a role in multi-component reactions, which are integral to modern organic and medicinal chemistry. Specifically, the synthesis of certain thiazole derivatives, including 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, demonstrates its utility in creating biologically active molecules (Sydorenko et al., 2022).

Antimicrobial Activity

Cyclopropyl(1,3-thiazol-2-yl)methanamine derivatives exhibit antimicrobial activities. A series of benzimidazole derivatives with this core structure demonstrated significant antibacterial and antifungal properties, highlighting its potential in pharmaceutical applications (Barot et al., 2017).

Anticancer Research

In the field of cancer research, derivatives of this compound have been synthesized and studied for their anticancer properties. For instance, palladium and platinum complexes based on Schiff base ligands, including cyclopropyl(1,3-thiazol-2-yl)methanamine, showed promising results against various cancer cell lines (Mbugua et al., 2020).

Bicyclic Diamino Scaffold in Peptide Synthesis

The compound has been used to create a bicyclic diamino scaffold, stabilizing parallel turn conformations in short peptide sequences. This demonstrates its role in advancing peptide synthesis techniques (Bucci et al., 2018).

Synthesis of Fluoroquinolone Derivatives

It also finds use in the synthesis of fluoroquinolone derivatives. For example, novel ciprofloxacin derivatives were synthesized, involving cyclopropyl(1,3-thiazol-2-yl)methanamine, contributing to the development of new antimicrobial agents (Yadav & Joshi, 2008).

properties

IUPAC Name

cyclopropyl(1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-6(5-1-2-5)7-9-3-4-10-7/h3-6H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWQNPNTMBITDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(1,3-thiazol-2-yl)methanamine

CAS RN

1211514-70-3
Record name cyclopropyl(1,3-thiazol-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized according to General Method F, utilizing cyclopropyl(thiazol-2-yl)methanone (0.28 g, 1.8 mmol), NH4OAc (1.7 g, 22 mmol), NaCNBH3 (0.46 g, 7.3 mmol), and MeOH (30 mL). Aq. NaOH (2 M, 15 mL) was added and the product was extracted into EtOAc (3×40 mL). The combined EtOAc layer was dried (MgSO4), filtered, concentrated to dryness. Purification by flash chromatography (Biotage Isolera, 25 g HP-SIL, 60-100% EtOAc in hexanes) gave the title compound as a yellow oil (0.15 g, 55% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.63 (d, J=2.8 Hz, 1H), 7.18 (d, J=2.8 Hz, 1H), 3.50 (d, J=8.5 Hz, 1H), 2.35 (br. s., 2H), 1.03-1.16 (m, 1H), 0.48-0.63 (m, 2H), 0.26-0.47 (m, 2H); MS ESI 138.0 [M-NH2]+, calcd for [C7H10N2S—NH2]+138.0.
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(1,3-thiazol-2-yl)methanamine
Reactant of Route 2
Cyclopropyl(1,3-thiazol-2-yl)methanamine
Reactant of Route 3
Cyclopropyl(1,3-thiazol-2-yl)methanamine
Reactant of Route 4
Cyclopropyl(1,3-thiazol-2-yl)methanamine
Reactant of Route 5
Cyclopropyl(1,3-thiazol-2-yl)methanamine
Reactant of Route 6
Cyclopropyl(1,3-thiazol-2-yl)methanamine

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